

# Application Notes & Protocols: High-Throughput Screening Assays for Phenolic Compounds

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *3-(2-Methoxyethyl)phenol*

CAS No.: 32846-01-8

Cat. No.: B130074

[Get Quote](#)

## Introduction: The Imperative for High-Throughput Screening of Phenolic Compounds

Phenolic compounds are a vast and structurally diverse class of secondary metabolites found throughout the plant kingdom. Their significance in drug discovery and development is immense, stemming from their well-documented antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. From the flavonoid quercetin in apples to the resveratrol in grapes, these molecules are at the forefront of research in pharmaceuticals, nutraceuticals, and cosmetics.

The sheer volume of natural extracts and synthetic derivatives necessitates a screening approach that is both rapid and robust. High-Throughput Screening (HTS) provides the necessary framework, utilizing automation, miniaturization, and sensitive detection methods to evaluate thousands of compounds efficiently.<sup>[1]</sup> This guide provides an in-depth overview of the most effective HTS assays for identifying and characterizing bioactive phenolic compounds, complete with detailed protocols and field-proven insights for the modern research laboratory.

## Strategic Assay Selection: A Decision-Making Framework

Choosing the appropriate assay is the most critical step in a screening campaign. A single assay provides only one dimension of a compound's activity. Therefore, a strategic combination of assays is often employed. Key considerations include:

- **Mechanism of Action:** Are you screening for general antioxidant potential, specific enzyme inhibition, or activity in a cellular context?
- **Compound Properties:** Are the phenolic compounds hydrophilic or lipophilic? This will influence the choice of assay, as some methods are better suited for specific solubility characteristics.<sup>[2][3]</sup>
- **Throughput Needs:** The scale of the compound library will dictate the need for 96-well, 384-well, or even higher-density formats.
- **Interference Potential:** Phenolic compounds are notorious for interfering with assay readouts through color, fluorescence, or aggregation.<sup>[4][5][6][7][8]</sup> Understanding and mitigating these effects is paramount.

### Expert Insight: The Challenge of Promiscuous Inhibitors

A significant pitfall in screening phenolic compounds is their tendency to form aggregates at micromolar concentrations, leading to non-specific inhibition of multiple biological targets.<sup>[4]</sup> This "promiscuous" behavior is a major source of false positives. It is highly recommended to perform counter-screens, such as assaying in the presence of a non-ionic detergent like Triton X-100, which can disrupt these aggregates.<sup>[4]</sup> Dynamic Light Scattering (DLS) can also be used to detect aggregate formation directly.<sup>[4]</sup>

### HTS Assays for Antioxidant Capacity

The hallmark of many phenolic compounds is their ability to scavenge free radicals. Several HTS-compatible assays have been developed to quantify this antioxidant capacity.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This is one of the most common and rapid assays.[9] DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[9][10] When a phenolic compound donates a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[10] The decrease in absorbance is proportional to the compound's radical scavenging activity.[10]

### Detailed HTS Protocol (96-Well Plate):

- Reagent Preparation:
  - DPPH Working Solution (approx. 100  $\mu$ M): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve an absorbance of  $\sim$ 1.0 at 517 nm.[9] This solution should be prepared fresh daily and protected from light.
  - Test Compounds: Prepare stock solutions of phenolic compounds in a suitable solvent (e.g., DMSO, methanol) and create a serial dilution series directly in a 96-well plate.
  - Positive Control: Prepare a dilution series of a known antioxidant like Trolox, Quercetin, or Ascorbic Acid.[10]
- Assay Procedure:
  - To each well of a clear, flat-bottom 96-well plate, add 20  $\mu$ L of the sample, standard, or solvent control (for blank).[11]
  - Add 80  $\mu$ L of Assay Buffer to each well.[11]
  - Initiate the reaction by adding 100  $\mu$ L of the DPPH working solution to all wells except a "reagent blank" (which receives solvent instead).[10][11]
  - Mix gently by pipetting or using a plate shaker.
  - Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
- Data Acquisition and Analysis:

- Measure the absorbance at 517 nm using a microplate reader.[9][11]
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$
- Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.[10]

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance around 734 nm.[12] In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[2][3]

### Detailed HTS Protocol (96-Well Plate):

- Reagent Preparation:
  - ABTS•+ Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[2]
  - ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[2]
  - Controls & Samples: Prepare as described for the DPPH assay. Trolox is a commonly used standard.[12]
- Assay Procedure:
  - Add 10-20  $\mu\text{L}$  of the sample, standard, or solvent control to the wells of a 96-well plate.
  - Add 180-190  $\mu\text{L}$  of the ABTS•+ working solution to each well to bring the final volume to 200  $\mu\text{L}$ .

- Incubate at room temperature for approximately 6-30 minutes.[12]
- Measure the absorbance at 734 nm.[12]
- Data Analysis:
  - Calculate the percentage of inhibition and IC50 values as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

## FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric iron ( $\text{Fe}^{3+}$ ) complex to the ferrous form ( $\text{Fe}^{2+}$ ).[13] This reduction occurs at low pH and results in the formation of an intense blue-colored ferrous complex, which is monitored by absorbance changes around 590-593 nm.[13][14] The magnitude of the absorbance increase is proportional to the antioxidant's reducing power.

### Detailed HTS Protocol (96-Well Plate):

- Reagent Preparation:
  - FRAP Working Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  solution (20 mM) in a 10:1:1 (v/v/v) ratio.[14] Warm the reagent to 37°C before use.
  - Standard: A fresh ferrous sulfate ( $\text{FeSO}_4$ ) or  $\text{FeCl}_2$  solution is used to create a standard curve.[15]
- Assay Procedure:
  - Add 10-50  $\mu\text{L}$  of sample, standard, or blank to the wells of a 96-well plate.[13][14]
  - Add 200-220  $\mu\text{L}$  of the pre-warmed FRAP working reagent to all wells.[13][14]
  - Mix thoroughly and incubate for 10-40 minutes at room temperature.[13][16][17]
  - Measure the absorbance at a wavelength between 540-600 nm (peak is ~590 nm).[13][16]
- Data Analysis:

- Calculate the FRAP value of the sample by comparing its absorbance change to that of the Fe<sup>2+</sup> standard curve. Results are typically expressed as μM Fe<sup>2+</sup> equivalents.

## ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is unique in that it measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from damage by a biologically relevant peroxy radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19] The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored kinetically, and the antioxidant capacity is quantified by calculating the area under the curve (AUC).[20]

### Detailed HTS Protocol (96-Well Plate):

- Reagent Preparation:
  - Fluorescein Solution: Prepare a working solution in 75 mM phosphate buffer (pH 7.4).
  - AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
  - Standard: Trolox is the universal standard for the ORAC assay.[18]
- Assay Procedure:
  - This assay requires a fluorescence microplate reader with kinetic reading capability and temperature control.
  - To a black, clear-bottom 96-well plate, add 25 μL of sample, standard, or blank (phosphate buffer).
  - Add 150 μL of the fluorescein working solution to all wells.
  - Pre-incubate the plate in the reader at 37°C for at least 15 minutes.
  - Initiate the reaction by injecting 25 μL of the AAPH solution into all wells using the reader's injectors.

- Immediately begin kinetic measurement of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes.
- Data Analysis:
  - Calculate the Area Under the Curve (AUC) for each sample and standard.
  - Subtract the AUC of the blank from all other readings to get the Net AUC.
  - Plot the Net AUC against the concentration of the Trolox standard to create a standard curve.
  - Quantify the ORAC value of samples in Trolox Equivalents (TE).

## Comparison of Antioxidant Assays



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

## Enzyme Inhibition Assays

Many phenolic compounds exert their biological effects by inhibiting specific enzymes. HTS assays are crucial for identifying such inhibitors.

### Tyrosinase Inhibition Assay

Principle: Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in the cosmetic and food industries to prevent skin hyperpigmentation and enzymatic browning.

[22][23] The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then forms

dopachrome, a colored product with an absorbance maximum around 475 nm.[24] Inhibitors will slow the rate of dopachrome formation.

## Detailed HTS Protocol (96-Well Plate):

- Reagent Preparation:
  - Enzyme Solution: Prepare a solution of tyrosinase (often from mushrooms, though human cell lysate can be used for more relevant results[24]) in phosphate buffer (pH 6.8).
  - Substrate Solution: Prepare a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.
  - Positive Control: Kojic acid is a well-established tyrosinase inhibitor.[22][23][24]
- Assay Procedure:
  - Add 20  $\mu$ L of sample, control, or buffer to the wells of a 96-well plate.[22]
  - Add 40-50  $\mu$ L of the tyrosinase enzyme solution to each well.[23]
  - Incubate for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.[23]
  - Initiate the reaction by adding 30-40  $\mu$ L of the L-DOPA substrate solution.
  - Measure the absorbance at 475-510 nm kinetically for 20-30 minutes or as an endpoint reading.[22][23][24]
- Data Analysis:
  - Calculate the rate of reaction (V) from the kinetic reads or the final absorbance for endpoint reads.
  - Determine the % Inhibition:  $[(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] * 100$
  - Calculate IC50 values for active compounds.

# Cell-Based Assays: Bridging the Gap to In Vivo Relevance

While biochemical assays are excellent for initial screening, cell-based assays provide a more biologically relevant context by accounting for factors like cell permeability, metabolism, and cytotoxicity.[\[25\]](#)[\[26\]](#)

## Cellular Antioxidant Activity (CAA) Assay

**Principle:** The CAA assay measures the ability of compounds to prevent the formation of intracellular reactive oxygen species (ROS).[\[27\]](#)[\[28\]](#) Cells are first loaded with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[\[25\]](#)[\[26\]](#)[\[29\]](#) Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. When a free radical initiator (like AAPH) is added, it induces ROS production, which oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[\[25\]](#)[\[26\]](#) An effective antioxidant will enter the cell and quench these ROS, thus reducing the fluorescence signal.[\[27\]](#)

### Detailed HTS Protocol (96-Well Plate):

- Cell Culture:
  - Seed adherent cells (e.g., HepG2, HeLa) in a black, clear-bottom 96-well plate and culture until they reach >90% confluency.[\[26\]](#)[\[28\]](#)
- Assay Procedure:
  - Gently wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).[\[28\]](#)
  - Add 50  $\mu$ L of the DCFH-DA probe solution to each well and incubate for 60 minutes at 37°C.[\[25\]](#)[\[26\]](#)
  - During the last part of the probe incubation, add 50  $\mu$ L of the test compounds or controls (like Quercetin) to the wells.[\[25\]](#)[\[26\]](#)
  - Wash the cells three times with DPBS to remove excess probe and compound.[\[25\]](#)
  - Add 100  $\mu$ L of the free radical initiator (AAPH) solution to all wells.[\[28\]](#)

- Immediately place the plate in a fluorescence reader pre-set to 37°C.
- Data Acquisition and Analysis:
  - Measure fluorescence kinetically (Excitation: ~485 nm, Emission: ~538 nm) every 5 minutes for 1 hour.[26][28]
  - Calculate the CAA value by integrating the area under the curve. Results are often expressed as Quercetin Equivalents (QE).

## Visualized Workflows and Mechanisms

### General High-Throughput Screening Workflow



#### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for high-throughput screening of phenolic compounds.

### Mechanism of the DPPH Antioxidant Assay

Caption: Reaction mechanism of the DPPH radical scavenging by a phenolic antioxidant.

## References

- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 9, 2026, from [\[Link\]](#)

- Väisänen, A., et al. (2018). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? *Molecules*, 23(3), 575.
- Batty, M., et al. (2022).
- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved January 9, 2026, from [\[Link\]](#)
- EZAssay™ Antioxidant Activity Estimation Kit (FRAP). (n.d.). HiMedia Laboratories. Retrieved January 9, 2026, from [\[Link\]](#)
- Technical Manual FRAP (ferric reduction antioxidant potential) Assay Kit. (n.d.). Assay Genie. Retrieved January 9, 2026, from [\[Link\]](#)
- Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Retrieved January 9, 2026, from [\[Link\]](#)
- Tyrosinase Inhibitor Assay Kit. (n.d.). A3P SCIENTIFIC. Retrieved January 9, 2026, from [\[Link\]](#)
- Recent Trends in High Throughput Analysis and Antioxidant Potential Screening for Phenolics. (2015).
- Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved January 9, 2026, from [\[Link\]](#)
- Santos-Sánchez, N. F., et al. (2019). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. *Antioxidants*, 8(11), 509.
- CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 9, 2026, from [\[Link\]](#)
- Petropoulos, S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. *Molecules*, 26(12), 3569.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved January 9, 2026, from [\[Link\]](#)
- ORAC assay measures antioxidant capacity. (2022). BMG Labtech. Retrieved January 9, 2026, from [\[Link\]](#)
- Adaptation of ABTS/TAC method to different high-throughput systems. (2023).

- Huang, D., et al. (2002). High-throughput assay of oxygen radical absorbance capacity (ORAC) using a multichannel liquid handling system coupled with a microplate fluorescence reader in 96-well format. *Journal of Agricultural and Food Chemistry*, 50(16), 4437-4444.
- Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. *American Journal of Analytical Chemistry*, 8(6), 416-431.
- Suleria, H. A. R., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. *Antioxidants*, 10(2), 234.
- Cano, A., et al. (2023).
- Suleria, H. A. R., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. *Antioxidants*, 10(2), 234.
- Interference of phenolic compounds in *Brassica napus*, *Brassica rapa* and *Sinapis alba* seed extracts with the Lowry protein assay. (1990).
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved January 9, 2026, from [[Link](#)]
- DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved January 9, 2026, from [[Link](#)]
- Adcock, J. L., et al. (2009). Selectivity and potential interference from phenolic compounds in chemiluminescence methods for the determination of synephrine. *Luminescence*, 24(2), 90-95.
- ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). Elabscience. Retrieved January 9, 2026, from [[Link](#)]
- DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [[Link](#)]
- Application Notes and Protocols: DPPH Assay for Determining the Antioxidant Capacity of Limocitrin. (2025). Benchchem.
- Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass.
- Watanabe, J., et al. (2018). Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen.

- Antioxidants, 7(12), 183.
- Eruygur, N., et al. (2022). Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. *Botanica Serbica*, 46(1), 101-109.
  - Determining ORAC. (2004). *SupplySide Supplement Journal*.
  - Gülçin, İ. (2022). DPPH Radical Scavenging Assay. *Antioxidants*, 11(8), 1466.
  - ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [\[Link\]](#)
  - EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH, GLUTATHION). (n.d.). Retrieved January 9, 2026, from [\[Link\]](#)
  - Topal, F., et al. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 32(1), 694-699.
  - Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)
  - High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020).
  - Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. *Journal of Medicinal Chemistry*, 63(19), 10742-10772.
  - A brief review of high throughput screening in drug discovery process. (2022).

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem \[ctppc.org\]](#)
- [2. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass \[scirp.org\]](#)

- [6. researchgate.net \[researchgate.net\]](#)
- [7. Selectivity and potential interference from phenolic compounds in chemiluminescence methods for the determination of synephrine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO \[dojindo.com\]](#)
- [12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition \(ASCN\) \[ascn.org\]](#)
- [13. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [14. cosmobiousa.com \[cosmobiousa.com\]](#)
- [15. himedialabs.com \[himedialabs.com\]](#)
- [16. cellbiolabs.com \[cellbiolabs.com\]](#)
- [17. assaygenie.com \[assaygenie.com\]](#)
- [18. bmglabtech.com \[bmglabtech.com\]](#)
- [19. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. agilent.com \[agilent.com\]](#)
- [21. mdpi.com \[mdpi.com\]](#)
- [22. fnkprddata.blob.core.windows.net \[fnkprddata.blob.core.windows.net\]](#)
- [23. sigmaaldrich.cn \[sigmaaldrich.cn\]](#)
- [24. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. kamiyabiomedical.com \[kamiyabiomedical.com\]](#)
- [26. cellbiolabs.com \[cellbiolabs.com\]](#)
- [27. bioivt.com \[bioivt.com\]](#)
- [28. zen-bio.com \[zen-bio.com\]](#)
- [29. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts | MDPI \[mdpi.com\]](#)

- To cite this document: BenchChem. [Application Notes & Protocols: High-Throughput Screening Assays for Phenolic Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130074#high-throughput-screening-assays-for-phenolic-compounds>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)